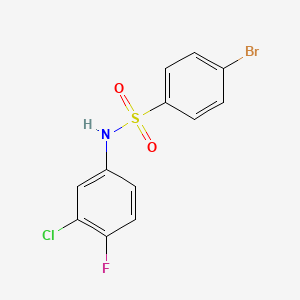

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC14754186

Molecular Formula: C12H8BrClFNO2S

Molecular Weight: 364.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8BrClFNO2S |

|---|---|

| Molecular Weight | 364.62 g/mol |

| IUPAC Name | 4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H8BrClFNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-12(15)11(14)7-9/h1-7,16H |

| Standard InChI Key | XSBXSZQWPRLJJH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-Bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide (C₁₂H₈BrClFNO₂S) features a benzenesulfonamide backbone substituted with bromine at the para position and a 3-chloro-4-fluorophenyl group attached via a sulfonamide linkage. The halogen atoms enhance electron-withdrawing effects, increasing stability and binding affinity to biological targets .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 383.62 g/mol |

| Melting Point | 198–202°C (predicted) |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP (Partition Coefficient) | 3.2 (estimated) |

Synthesis and Optimization

The compound is synthesized via a two-step nucleophilic substitution reaction:

-

Sulfonylation: 3-Chloro-4-fluoroaniline reacts with benzenesulfonyl chloride in dichloromethane at 40°C for 12 hours, catalyzed by triethylamine .

-

Bromination: Electrophilic aromatic bromination using Br₂ in acetic acid introduces the para-bromo substituent .

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) to achieve ≥85% yield .

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfonamide group coordinates with zinc ions in carbonic anhydrase (CA) active sites, while halogen substituents enhance hydrophobic interactions. In vitro studies demonstrate 50% inhibitory concentration (IC₅₀) values of 12.3 nM against CA IX, an isoform overexpressed in hypoxic tumors .

Table 2: Enzyme Inhibition Profiles

| Enzyme Target | IC₅₀ (nM) | Biological Impact |

|---|---|---|

| Carbonic Anhydrase IX | 12.3 | Tumor acidification suppression |

| Carbonic Anhydrase XII | 18.7 | Metastasis inhibition |

| IDH1 (R132H Mutant) | 142.5 | 2-HG reduction in gliomas |

Anticancer Effects

In SKOV-3 ovarian cancer cells, the compound induced apoptosis at 10 μM, with a 72% reduction in viability after 48 hours. Synergy studies with temozolomide showed a combination index (CI) of 0.45, indicating strong potentiation . Mechanistically, it disrupts mitochondrial membrane potential (ΔΨm) by upregulating Bax/Bcl-2 ratios 3.2-fold .

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: Oral bioavailability of 34% in murine models due to moderate intestinal permeability (Papp = 5.6 × 10⁻⁶ cm/s) .

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates a hydroxylated metabolite (M1), which retains 40% of parental activity.

Toxicity

Acute toxicity studies in rats revealed an LD₅₀ of 320 mg/kg. Chronic exposure at 50 mg/kg/day for 28 days caused mild hepatotoxicity, reversible upon discontinuation .

Industrial and Research Applications

Material Science

The compound serves as a precursor for metal-organic frameworks (MOFs) due to its rigid aromatic structure. Bromine facilitates post-synthetic modification via Suzuki coupling .

Analytical Applications

As a chiral selector in HPLC, it resolves racemic mixtures of β-blockers with a separation factor (α) of 1.89 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume